6,7-Dimethyl-3-propylquinolin-2-amine
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Overview
Description
6,7-Dimethyl-3-propylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-3-propylquinolin-2-amine can be achieved through several classical and modern synthetic methods. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance efficiency and reduce environmental impact . For instance, the use of ultrasound irradiation and microwave-assisted reactions has been explored to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-propylquinolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Quinoxaline: Another nitrogen-containing heterocycle with significant biological activities.
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Uniqueness: 6,7-Dimethyl-3-propylquinolin-2-amine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
6,7-dimethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16) |
InChI Key |
RKFFYTXHUDACEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N |
Origin of Product |
United States |
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